methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
CAS No.: 1428794-42-6
Cat. No.: VC2744061
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428794-42-6 |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | methyl 1-benzyl-4-hydroxy-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O4/c1-18-14(17(22)23-2)15(20)12-8-9-19(13(12)16(18)21)10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3 |
| Standard InChI Key | JNGIOHSULVHYHR-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)O)C(=O)OC |
| Canonical SMILES | CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)O)C(=O)OC |
Introduction
Chemical Properties and Structure
Structural Characteristics
Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate belongs to the pyrrolopyridine class of compounds, specifically featuring a pyrrolo[2,3-c]pyridine core structure. This bicyclic heterocyclic system forms the backbone of the molecule, with several functional groups attached at various positions. The compound's structure is characterized by:
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A pyrrolo[2,3-c]pyridine core (a pyrrole ring fused to a pyridine ring)
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A benzyl group attached to the nitrogen at position 1
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A hydroxyl group at position 4
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A methyl group at position 6
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An oxo group at position 7
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A methyl carboxylate group at position 5
These structural features contribute significantly to the compound's chemical properties and biological activities, with the pyrrolopyridine core being particularly important for its pharmacological potential.
Comparison with Related Compounds
Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate shares structural similarities with other pyrrolopyridine derivatives that have been studied for their biological activities. Related compounds include methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, which has been investigated for anti-inflammatory and analgesic properties. Another related compound, 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride, has been studied for its potential role as a kinase inhibitor in cancer therapy.
In the broader context of pyrrolopyridines, six structural isomers exist based on the different possible fusion arrangements of the pyrrole and pyridine rings . Each isomer exhibits distinct chemical and biological properties, making them valuable candidates for diverse pharmaceutical applications.
Biological Activities and Mechanism of Action
Pharmacological Properties
Pyrrolopyridines, including methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, are known for their diverse pharmacological properties. These compounds can interact with biological targets such as enzymes or receptors, potentially acting as allosteric modulators or inhibitors in various biochemical pathways. Research suggests that compounds within this class may exhibit significant effects on neurotransmitter systems, potentially influencing cognitive functions or providing neuroprotection.
The biological activities associated with pyrrolopyridine derivatives include:
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Analgesic and sedative effects
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Immunomodulatory properties
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Antidiabetic activities
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Antimycobacterial effects
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Antiviral properties
While these activities have been observed in the broader class of pyrrolopyridines, specific studies on methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are needed to determine its particular biological profile.
| Structural Feature | Potential Influence on Activity |
|---|---|
| Pyrrolopyridine core | Foundation for biological activity |
| Benzyl group at position 1 | May enhance binding to specific receptors |
| Hydroxyl group at position 4 | Potential hydrogen bonding site |
| Methyl group at position 6 | May influence lipophilicity and receptor interactions |
| Oxo group at position 7 | Potential hydrogen bond acceptor |
| Methyl carboxylate at position 5 | May influence binding affinity and metabolic stability |
Table 2: Potential structure-activity relationships in methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate based on general principles and related compounds.
Future Research Directions
Research on methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate presents several opportunities and challenges for future investigation. The limited information specifically about this compound in the available literature suggests significant research gaps that need to be addressed.
Key areas for future research include:
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Development of more efficient and scalable synthesis methods
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Comprehensive characterization of physical and chemical properties
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Detailed investigation of biological activities and mechanisms of action
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Structure-activity relationship studies to optimize pharmacological properties
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Preclinical and clinical studies to evaluate therapeutic potential
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Exploration of potential applications beyond currently known uses
Addressing these research gaps would enhance understanding of this compound and potentially lead to the development of novel therapeutic agents based on its structure.
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